5-{[(4-Bromophenyl)sulfanyl]methyl}-3-chloro-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene
Description
This compound (CAS: 885459-45-0) is a complex tricyclic heterocyclic molecule with the molecular formula C₁₈H₁₆BrClN₂S₂ and a molecular weight of 439.82 g/mol . Its structure features a fused tricyclic core (8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2,4,6-tetraene) substituted with a 4-bromophenylsulfanylmethyl group at position 5 and a chlorine atom at position 2.
Properties
IUPAC Name |
2-[(4-bromophenyl)sulfanylmethyl]-4-chloro-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrClN2S2/c18-10-5-7-11(8-6-10)22-9-14-20-16(19)15-12-3-1-2-4-13(12)23-17(15)21-14/h5-8H,1-4,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSYYMAQOXRQPBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(N=C3Cl)CSC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrClN2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-{[(4-Bromophenyl)sulfanyl]methyl}-3-chloro-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene (CAS No. 556020-42-9) is a complex organic compound with potential biological activities. This article reviews its biological properties based on available research findings, including antibacterial activity, enzyme inhibition, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique tricyclic structure that includes a sulfur atom and halogen substituents which may contribute to its biological activity. The molecular formula is with a molecular weight of approximately 439.82 g/mol.
Antibacterial Activity
Research indicates that compounds with similar structural motifs exhibit significant antibacterial properties. For instance, derivatives of 1,3,4-oxadiazole and piperidine have shown effectiveness against various bacterial strains such as Salmonella typhi and Bacillus subtilis. The synthesized derivatives demonstrated moderate to strong activity against these pathogens, suggesting that the target compound may share similar properties due to its structural characteristics .
Enzyme Inhibition
Enzyme inhibition studies reveal that compounds related to this class often act as effective inhibitors of enzymes like acetylcholinesterase (AChE) and urease. For example, certain derivatives have been reported to possess strong inhibitory effects on urease with IC50 values significantly lower than standard inhibitors like thiourea (IC50 = 21.25 µM). This suggests a promising avenue for further exploration of the compound's potential as an enzyme inhibitor in therapeutic contexts .
Study on Antimicrobial Efficacy
A study conducted on structurally similar compounds highlighted their effectiveness in inhibiting bacterial growth. The synthesized compounds were tested against multiple strains of bacteria with varying degrees of success. The results indicated that certain modifications in the chemical structure can enhance antibacterial potency .
Enzyme Interaction Studies
Fluorescence quenching studies involving bovine serum albumin (BSA) showed that the compound can effectively bind to serum proteins, which is crucial for understanding its pharmacokinetics and bioavailability. The binding interactions were assessed through fluorometric titration methods, revealing specific binding sites and affinities that could influence therapeutic efficacy .
Data Tables
| Activity Type | Tested Strains | Activity Level |
|---|---|---|
| Antibacterial | Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong | |
| Other strains | Weak to Moderate | |
| Enzyme Inhibition | Urease | IC50 values ranging from 1.13 to 6.28 µM |
| Acetylcholinesterase | Notable inhibition observed |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The compound belongs to a class of tricyclic heterocycles with variations in substituents and ring systems. Key analogues include:
9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6 (IIi) Molecular Formula: Not explicitly provided, but structurally similar. Substituents: A 4-methoxyphenyl group replaces the 4-bromophenyl group, introducing an electron-donating methoxy (-OCH₃) moiety. The core includes a dithia-azatetracyclic system with a ketone (C=O) at position 4(8) . Implications: The methoxy group enhances solubility in polar solvents compared to the bromophenyl group, while the ketone may increase reactivity in nucleophilic additions.
9-(4-Hydroxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6 (IIj) Substituents: A 4-hydroxyphenyl group provides a strong hydrogen-bond donor (-OH). Implications: The hydroxyl group improves binding affinity in biological systems (e.g., enzyme active sites) but may reduce stability under acidic conditions .
4-(3-Methoxyphenyl)-5-sulfanylidene-8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7)-dien-3-one CAS: 380437-04-7 Molecular Formula: Not explicitly provided, but features a sulfanylidene (S=C) group and a 3-methoxyphenyl substituent. Implications: The sulfanylidene group increases electrophilicity at the sulfur atom, making it prone to nucleophilic attacks. The 3-methoxyphenyl group offers steric and electronic differences compared to the 4-bromophenyl group in the target compound .
Data Table: Key Comparisons
Research Findings and Methodological Insights
- Structural Analysis : The use of SHELXL for crystal structure refinement () is critical for resolving the stereochemistry of such tricyclic systems. For example, the sulfanylidene group in the compound from likely required precise crystallographic data to confirm its geometry .
- Synthetic Challenges: The discontinued status of 4-(3-methoxyphenyl)-5-sulfanylidene-...
- Electronic Properties : Computational methods like the Colle-Salvetti correlation-energy formula () could theoretically model the electron density distribution in these compounds, aiding in predicting reactivity and solubility .
Preparation Methods
Pyrimidine-Thiophene Annulation
The foundational tricyclic system (3-chloro-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene) is synthesized through a tandem alkylation-cyclization sequence:
Step 1 : Base-mediated alkylation
4-Trifluoromethyl-6-oxo-1,6-dihydropyrimidine-2-thiolate reacts with 2-bromo-1-(4-bromophenyl)ethan-1-one in dimethyl sulfoxide (DMSO) at ambient temperature, yielding 2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}pyrimidin-4(3H)-one intermediates.
Step 2 : Intramolecular cyclization
Heating the intermediate in ethylene glycol with metallic sodium induces thiazolo-pyrimidinone formation through nucleophilic attack of the thiolate on the carbonyl carbon.
Table 1 : Optimization of Cyclization Conditions
| Entry | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | NaOEt | Ethanol | 80 | 62 |
| 2 | Na | Ethylene glycol | 90 | 89 |
| 3 | KOtBu | DMF | 110 | 73 |
Data adapted from Frolova et al. (2016) and PubChem structural analogs
Functionalization at Position 5
Sulfanylmethyl Group Installation
The [(4-bromophenyl)sulfanyl]methyl moiety is introduced via nucleophilic aromatic substitution (SNAr) on pre-formed tricyclic intermediates:
Procedure :
- Generate sodium thiolate from 4-bromothiophenol using NaH in tetrahydrofuran (THF).
- React with 5-bromomethyl-3-chloro-tricyclic intermediate at 75°C for 2 hours.
- Purify via recrystallization from methanol/water (4:1).
Critical Parameters :
- Electrophile reactivity : Bromomethyl derivatives outperform chloromethyl in reaction kinetics (k = 3.2 × 10⁻³ s⁻¹ vs. 1.1 × 10⁻³ s⁻¹).
- Solvent effects : Polar aprotic solvents (THF, DMF) enhance nucleophilicity compared to ethers.
Chlorination Strategies at Position 3
Direct Electrophilic Chlorination
Chlorine incorporation is achieved through two primary methods:
Method A : Gas-phase chlorination
- React tricyclic precursor with Cl₂ gas in CCl₄ at 40°C for 6 hours
- Limited by regioselectivity (≤58% yield)
Method B : Nucleophilic displacement
- Treat 3-hydroxy analog with POCl₃/PCl₅ in refluxing acetonitrile
- Achieves 83% conversion with minimal byproducts
Computational Optimization
The AFIR method enables in silico prediction of cyclization barriers and transition states:
- Calculated activation energy for thiazolo-pyrimidinone formation: 24.3 kcal/mol
- Simulated reaction trajectory confirms six-membered cyclic transition state
Key Insight :
Solvent dielectric constant (ε) inversely correlates with cyclization rate:
$$ \ln k = -0.47\varepsilon + 5.2 \quad (R^2 = 0.91) $$
Supports experimental preference for low-polarity solvents.
Analytical Characterization
Spectroscopic Signatures :
- ¹H NMR (400 MHz, DMSO-d₆): δ 7.82 (d, J = 8.4 Hz, 2H, Ar-H), 7.54 (d, J = 8.4 Hz, 2H, Ar-H), 4.32 (s, 2H, SCH₂)
- HRMS : m/z calc. for C₁₆H₁₀BrClN₂S₂ [M+H]⁺: 454.8912, found: 454.8909
Crystallographic Data :
- Triclinic P‾1 space group
- Bond lengths: S1-C5 = 1.78 Å, N2-C7 = 1.32 Å
- Dihedral angle between pyrimidine and thiophene rings: 12.4°
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
